Carmustine (98%) Carmustine (98%) Carmustine is an antineoplastic nitrosourea. Carmustine alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. This agent also carbamoylates proteins, including DNA repair enzymes, resulting in an enhanced cytotoxic effect. Carmustine is highly lipophilic and crosses the blood-brain barrier readily. (NCI04)
Carmustine (BCNU) is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of several forms of cancer including leukemias, lymphomas, and breast, testicular, ovarian, gastric and pancreatic cancer. Carmustine therapy is associated with minor transient serum enzyme elevations and has been linked to cases of acute liver injury including cholestatic hepatitis and acute veno-occlusive disease.
Carmustine, also known as bcnu or gliadel, belongs to the class of organic compounds known as nitrosoureas. Nitrosoureas are compounds containing a nitro group and an urea group N-N linked together, with the general structure R1N(R2)C(=O)N(R3)N=O. Carmustine is a drug which is used for the treatment of brain tumors, multiple myeloma, hodgkin's disease and non-hodgkin's lymphomas. Carmustine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Carmustine has been detected in multiple biofluids, such as urine and blood. Within the cell, carmustine is primarily located in the cytoplasm. Outside of the human body, carmustine can be found in mollusks. This makes carmustine a potential biomarker for the consumption of this food product. Carmustine is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 154-93-8
VCID: VC0522741
InChI: InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
SMILES: C(CCl)NC(=O)N(CCCl)N=O
Molecular Formula: C5H9Cl2N3O2
Molecular Weight: 214.05 g/mol

Carmustine (98%)

CAS No.: 154-93-8

Inhibitors

VCID: VC0522741

Molecular Formula: C5H9Cl2N3O2

Molecular Weight: 214.05 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Carmustine (98%) - 154-93-8

CAS No. 154-93-8
Product Name Carmustine (98%)
Molecular Formula C5H9Cl2N3O2
Molecular Weight 214.05 g/mol
IUPAC Name 1,3-bis(2-chloroethyl)-1-nitrosourea
Standard InChI InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
Standard InChIKey DLGOEMSEDOSKAD-UHFFFAOYSA-N
SMILES C(CCl)NC(=O)N(CCCl)N=O
Canonical SMILES C(CCl)NC(=O)N(CCCl)N=O
Appearance Light yellow solid (low temperature)
Colorform Light yellow powder
Light yellow powder that melts to an oily liquid
Melting Point 86 to 90 °F (NTP, 1992)
31 °C
31.0 °C
31°C
Physical Description 1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992)
Solid
Description Carmustine is an antineoplastic nitrosourea. Carmustine alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. This agent also carbamoylates proteins, including DNA repair enzymes, resulting in an enhanced cytotoxic effect. Carmustine is highly lipophilic and crosses the blood-brain barrier readily. (NCI04)
Carmustine (BCNU) is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of several forms of cancer including leukemias, lymphomas, and breast, testicular, ovarian, gastric and pancreatic cancer. Carmustine therapy is associated with minor transient serum enzyme elevations and has been linked to cases of acute liver injury including cholestatic hepatitis and acute veno-occlusive disease.
Carmustine, also known as bcnu or gliadel, belongs to the class of organic compounds known as nitrosoureas. Nitrosoureas are compounds containing a nitro group and an urea group N-N linked together, with the general structure R1N(R2)C(=O)N(R3)N=O. Carmustine is a drug which is used for the treatment of brain tumors, multiple myeloma, hodgkin's disease and non-hodgkin's lymphomas. Carmustine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Carmustine has been detected in multiple biofluids, such as urine and blood. Within the cell, carmustine is primarily located in the cytoplasm. Outside of the human body, carmustine can be found in mollusks. This makes carmustine a potential biomarker for the consumption of this food product. Carmustine is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility less than 1 mg/mL at 64° F (NTP, 1992)
4000 mg/L (at 25 °C)
0.02 M
Very soluble in ethanol
Soluble in 50% ethanol up to 150 mg/mL
Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids
In water, 4.0X10+3 mg/L at 25 °C
1.53e+00 g/L
Storage Dry, dark at -20 oC
Synonyms NCI-C04773; Nitrumon; NSC 409962; NSC-409962; SK 27702; SRI 1720; DTI 015;; FDA 0345; BCNU Becenum; Bi CNU; BiCNU; Carmustine;
Vapor Pressure 2.9X10-4 mm Hg at 25 °C (est)
Reference 1: Frankiewicz A, Saduś-Wojciechowska M, Najda J, Czerw T, Mendrek W, Sobczyk-Kruszelnicka M, Soska K, Ociepa M, Hołowiecki J, Giebel S. Comparable safety profile of BeEAM (bendamustine, etoposide, cytarabine, melphalan) and BEAM (carmustine, etoposide, cytarabine, melphalan) as conditioning before autologous haematopoietic cell transplantation. Contemp Oncol (Pozn). 2018;22(2):113-117. doi: 10.5114/wo.2018.77046. Epub 2018 Jun 30. PubMed PMID: 30150889; PubMed Central PMCID: PMC6103227.
2: Kim YJ, Kim WS, Choi YH, Cheon JE, Choi JY, Kang HJ, Park JE, Ryu YJ, Kim IO. Radiologic evaluation of pulmonary injury following carmustine- and cyclophosphamide-based preparative regimen for autologous peripheral blood stem cell transplantation in children. Pediatr Radiol. 2018 Aug 18. doi: 10.1007/s00247-018-4223-8. [Epub ahead of print] PubMed PMID: 30121852.
3: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500930/ PubMed PMID: 29999989.
4: Asano K, Kurose A, Kamataki A, Kato N, Ogawa K, Katayama K, Kakuta K, Fumoto T, Ohkuma H. Importance and accuracy of intraoperative frozen section diagnosis of the resection margin for effective carmustine wafer implantation. Brain Tumor Pathol. 2018 Jul;35(3):131-140. doi: 10.1007/s10014-018-0320-5. Epub 2018 Jun 14. PubMed PMID: 29948295.
5: Rubino S, Bach MD, Schober AL, Lambert IH, Mongin AA. Downregulation of Leucine-Rich Repeat-Containing 8A Limits Proliferation and Increases Sensitivity of Glioblastoma to Temozolomide and Carmustine. Front Oncol. 2018 May 7;8:142. doi: 10.3389/fonc.2018.00142. eCollection 2018. PubMed PMID: 29868469; PubMed Central PMCID: PMC5949383.
6: Sippl C, Ketter R, Bohr L, Kim YJ, List M, Oertel J, Urbschat S. MiRNA-181d Expression Significantly Affects Treatment Responses to Carmustine Wafer Implantation. Neurosurgery. 2018 May 26. doi: 10.1093/neuros/nyy214. [Epub ahead of print] PubMed PMID: 29846701.
7: Kumabe T, Shibahara I, Saito R. [Results for Treatment of Newly-Diagnosed Glioblastoma Using Carmustine Wafers(Gliadel(®))]. No Shinkei Geka. 2018 May;46(5):367-376. doi: 10.11477/mf.1436203736. Japanese. PubMed PMID: 29794312.
8: Lin KI, Lin CC, Kuo SM, Lai JC, Wang YQ, You HL, Hsu ML, Chen CH, Shiu LY. Carnosic acid impedes cell growth and enhances anticancer effects of carmustine and lomustine in melanoma. Biosci Rep. 2018 Jul 2;38(4). pii: BSR20180005. doi: 10.1042/BSR20180005. Print 2018 Aug 31. PubMed PMID: 29789400; PubMed Central PMCID: PMC6028752.
9: Grangeon L, Ferracci FX, Fetter D, Maltete D, Langlois O, Gilard V. How safe are carmustine wafers? Rev Neurol (Paris). 2018 May;174(5):346-351. doi: 10.1016/j.neurol.2017.09.011. Epub 2018 Apr 25. PubMed PMID: 29703443.
10: Akiyama Y, Kimura Y, Enatsu R, Mikami T, Wanibuchi M, Mikuni N. Advantages and Disadvantages of Combined Chemotherapy with Carmustine Wafer and Bevacizumab in Patients with Newly Diagnosed Glioblastoma: A Single-Institutional Experience. World Neurosurg. 2018 May;113:e508-e514. doi: 10.1016/j.wneu.2018.02.070. Epub 2018 Feb 21. PubMed PMID: 29476996.
11: Ius T, Cesselli D, Isola M, Toniato G, Pauletto G, Sciacca G, Fabbro S, Pegolo E, Rizzato S, Beltrami AP, di Loreto C, Skrap M. Combining Clinical and Molecular Data to Predict the Benefits of Carmustine Wafers in Newly Diagnosed High-Grade Gliomas. Curr Treat Options Neurol. 2018 Feb 23;20(2):3. doi: 10.1007/s11940-018-0489-2. Review. PubMed PMID: 29476361.
12: Khorram R, Raissi H, Morsali A, Shahabi M. The computational study of the γ-Fe(2)O(3) nanoparticle as Carmustine drug delivery system: DFT approach. J Biomol Struct Dyn. 2018 Feb 2:1-11. doi: 10.1080/07391102.2018.1429312. [Epub ahead of print] PubMed PMID: 29381124.
13: Yamamuro S, Hanashima Y, Yoshimura S, Aoki H, Kamiya K, Takamine Y, Negishi H, Yoshino A. Glioblastoma fed by middle meningeal artery and displaying cyst formation soon after repeated implantation of carmustine wafers: A case report. Mol Clin Oncol. 2017 Dec;7(6):953-956. doi: 10.3892/mco.2017.1455. Epub 2017 Oct 17. PubMed PMID: 29285355; PubMed Central PMCID: PMC5740916.
14: Wang GB, Liu JH, Hu J, Xue K. MiR-21 enhanced glioma cells resistance to carmustine via decreasing Spry2 expression. Eur Rev Med Pharmacol Sci. 2017 Nov;21(22):5065-5071. doi: 10.26355/eurrev_201711_13819. PubMed PMID: 29228450.
15: Ghiciuc CM, Strat AL, Ochiuz L, Lupusoru CE, Ignat M, Vasile A, Grigorovici A, Stoleriu I, Solcan C. Inhibition of bcl-2 and cox-2 Protein Expression after Local Application of a New Carmustine-Loaded Clinoptilolite-Based Delivery System in a Chemically Induced Skin Cancer Model in Mice. Molecules. 2017 Nov 20;22(11). pii: E2014. doi: 10.3390/molecules22112014. PubMed PMID: 29156646.
16: Roux A, Caire F, Guyotat J, Menei P, Metellus P, Pallud J; Neuro-Oncology Club of the French Neurosurgical Society. Carmustine wafer implantation for high-grade gliomas: Evidence-based safety efficacy and practical recommendations from the Neuro-oncology Club of the French Society of Neurosurgery. Neurochirurgie. 2017 Dec;63(6):433-443. doi: 10.1016/j.neuchi.2017.07.003. Epub 2017 Nov 6. Review. PubMed PMID: 29122306.
17: Joffe E, Rosenberg D, Rozovski U, Perry C, Kirgner I, Trestman S, Gur O, Aviv F, Sarid N, Kolomansky A, Gepstein L, Herishanu Y, Naparstek E. Replacing carmustine by thiotepa and cyclophosphamide for autologous stem cell transplantation in Hodgkin's and non-Hodgkin's B-cell lymphoma. Bone Marrow Transplant. 2018 Jan;53(1):29-33. doi: 10.1038/bmt.2017.205. Epub 2017 Oct 16. PubMed PMID: 29035395.
18: Doishita S, Shimono T, Yoneda T, Yamada E, Tsukamoto T, Takemori D, Kimura D, Tatekawa H, Sakamoto S, Miki Y. In vitro Study of Serial Changes to Carmustine Wafers (Gliadel) with MR Imaging and Computed Tomography. Magn Reson Med Sci. 2018 Jan 10;17(1):58-66. doi: 10.2463/mrms.mp.2017-0035. Epub 2017 Sep 4. PubMed PMID: 28867760; PubMed Central PMCID: PMC5760234.
19: Roux A, Peeters S, Zanello M, Bou Nassif R, Abi Lahoud G, Dezamis E, Parraga E, Lechapt-Zalcmann E, Dhermain F, Dumont S, Louvel G, Chretien F, Sauvageon X, Devaux B, Oppenheim C, Pallud J. Extent of resection and Carmustine wafer implantation safely improve survival in patients with a newly diagnosed glioblastoma: a single center experience of the current practice. J Neurooncol. 2017 Oct;135(1):83-92. doi: 10.1007/s11060-017-2551-4. Epub 2017 Jul 1. PubMed PMID: 28669011.
20: Sonoda Y, Shibahara I, Matsuda KI, Saito R, Kawataki T, Oda M, Sato Y, Sadahiro H, Nomura S, Sasajima T, Beppu T, Kanamori M, Sakurada K, Kumabe T, Tominaga T, Kinouchi H, Shimizu H, Ogasawara K, Suzuki M. Opening the ventricle during surgery diminishes survival among patients with newly diagnosed glioblastoma treated with carmustine wafers: a multi-center retrospective study. J Neurooncol. 2017 Aug;134(1):83-88. doi: 10.1007/s11060-017-2488-7. Epub 2017 May 22. PubMed PMID: 28534151.
PubChem Compound 2578
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator